

Application of RBC10 in Triple-Negative Breast Cancer Research

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Compound of Interest

Compound Name: RBC10

Cat. No.: B1678847

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Introduction

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).^{[1][2]} This necessitates the exploration of novel therapeutic avenues. One such emerging area of interest is the inhibition of the Ras-like (Ral) GTPase signaling pathway. The small molecule **RBC10** has been identified as an inhibitor of this pathway, presenting a potential tool for both basic research and therapeutic development in the context of TNBC.

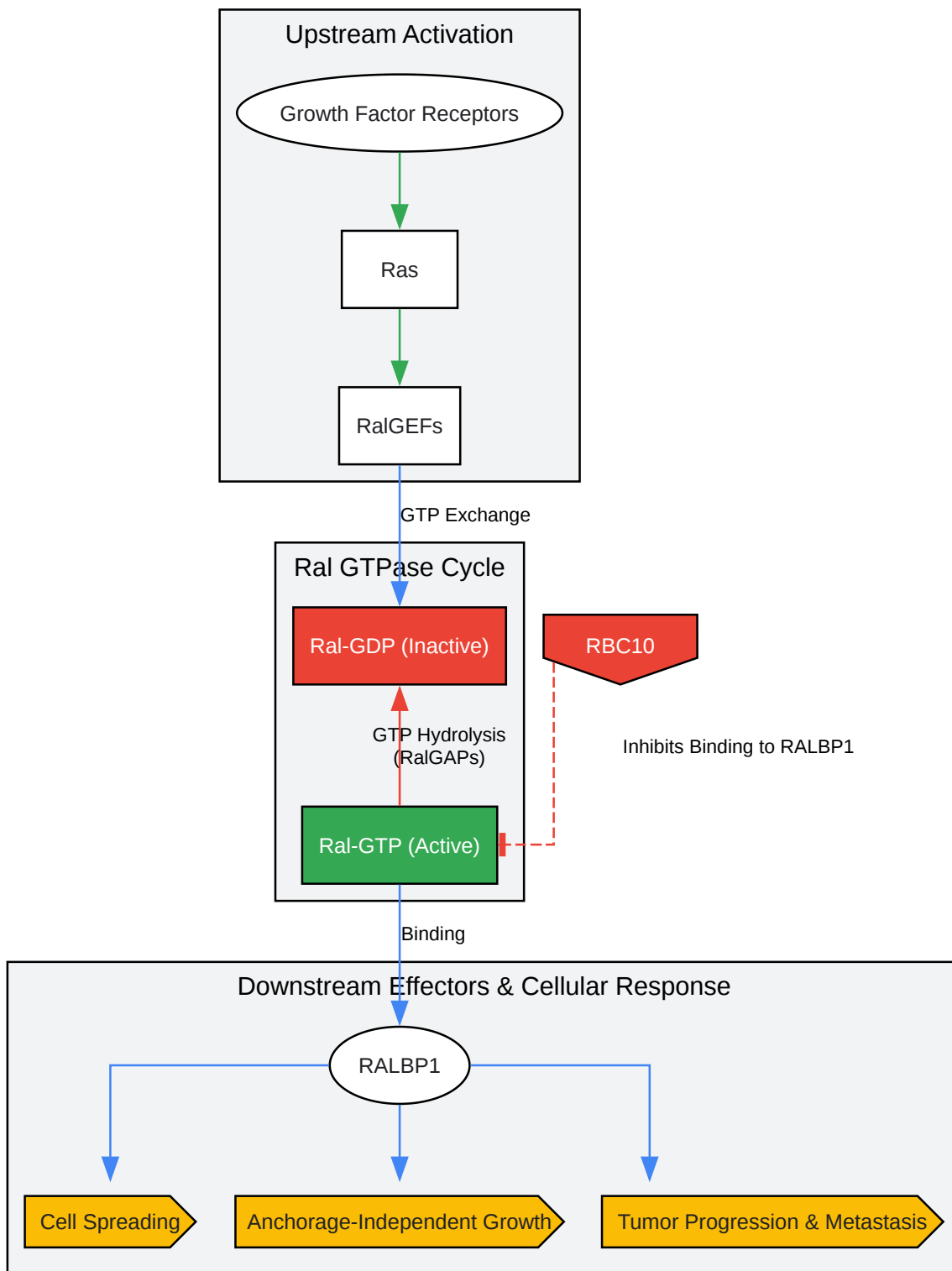
RBC10 is an anti-cancer agent that functions by inhibiting the binding of Ral proteins (RalA and RalB) to their downstream effector, RALBP1. This interaction is a critical node in a signaling cascade that influences tumor growth, cell spreading, and anchorage-independent proliferation.^{[1][2]} While research has highlighted the potential of targeting the Ral pathway in TNBC, it is noteworthy that some studies suggest that early generation inhibitors like RBC8 (an analog of **RBC10**) may exhibit off-target effects.^[2] Nevertheless, **RBC10** serves as a valuable chemical probe to dissect the role of Ral signaling in TNBC biology.

The Ral Signaling Pathway in Triple-Negative Breast Cancer

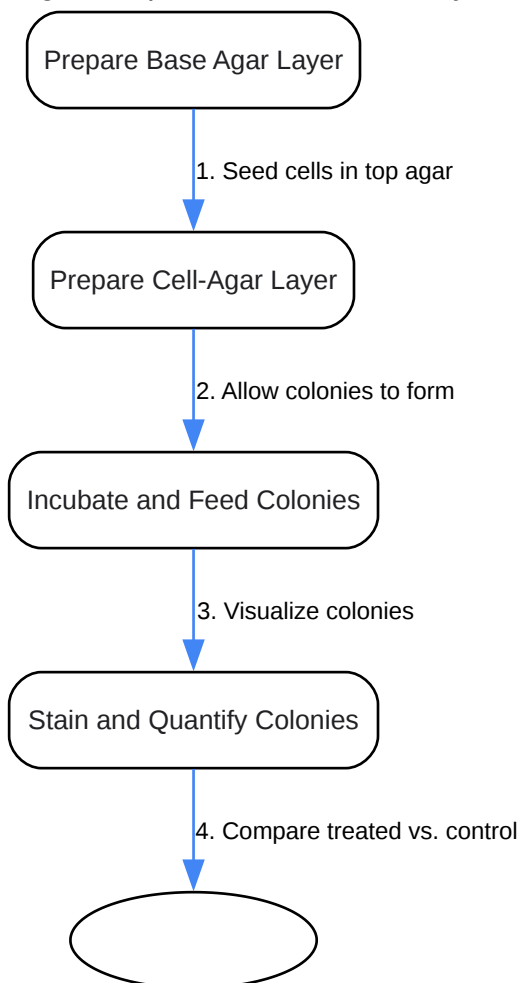
The Ral GTPases, RalA and RalB, are downstream effectors of the oncogenic Ras pathway. In TNBC, where Ras signaling is often hyperactivated, the Ral pathway plays a significant, albeit complex, role.[1][2] Emerging evidence indicates that RalA and RalB can have opposing functions in TNBC progression. RalA has been shown to promote tumor growth and metastasis, and its elevated expression is associated with a poorer prognosis in TNBC patients.[1] Conversely, RalB has been observed to have tumor-suppressive roles in some contexts, inhibiting cell migration and invasion.[1]

RBC10, by preventing the interaction between Ral and RALBP1, disrupts the downstream signaling cascades that mediate these cellular processes. This makes **RBC10** a useful tool to investigate the specific contributions of the Ral-RALBP1 axis to TNBC pathogenesis.

Ral Signaling Pathway Inhibition by RBC10 in TNBC



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- 2. The RAL Small G Proteins Are Clinically Relevant Targets in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

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